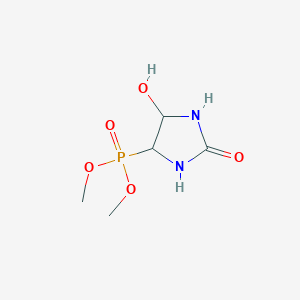
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione is an organic compound with a unique structure characterized by the presence of a thian-4-ylidene group and a methanethione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,5,5-Tetramethylthian-4-ylidene)methanethione typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of thian-4-ylidene derivatives and methanethione precursors in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: (3,3,5,5-Tetramethylthian-4-ylidene)methanethione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thian-4-ylidene derivatives .
Applications De Recherche Scientifique
(3,3,5,5-Tetramethylthian-4-ylidene)methanethione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,3,5,5-Tetramethylthian-4-ylidene)methanethione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- (3,3,5,5-Tetramethylthian-4-ylidene)methanone
- (3,3,5,5-Tetramethylthian-4-ylidene)ethanethione
- (3,3,5,5-Tetramethylthian-4-ylidene)propanethione
Comparison: Compared to these similar compounds, (3,3,5,5-Tetramethylthian-4-ylidene)methanethione exhibits unique reactivity and stability due to the presence of the methanethione group. This makes it particularly valuable in specific chemical and biological applications where these properties are advantageous .
Propriétés
Numéro CAS |
83357-76-0 |
|---|---|
Formule moléculaire |
C10H16S2 |
Poids moléculaire |
200.4 g/mol |
InChI |
InChI=1S/C10H16S2/c1-9(2)6-12-7-10(3,4)8(9)5-11/h6-7H2,1-4H3 |
Clé InChI |
LVLDOPKZFFASPS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCC(C1=C=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


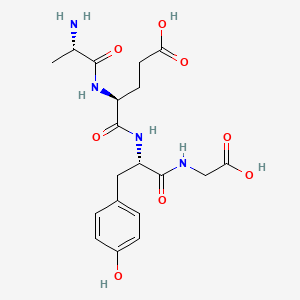

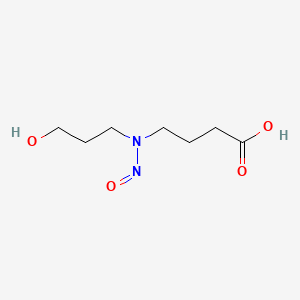
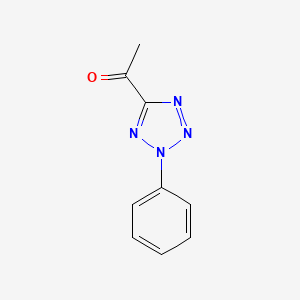
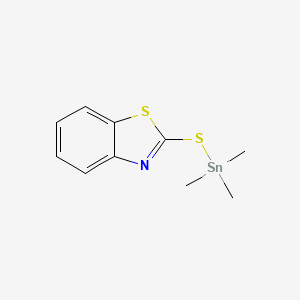
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
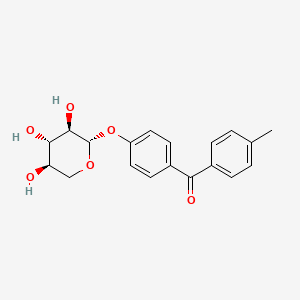
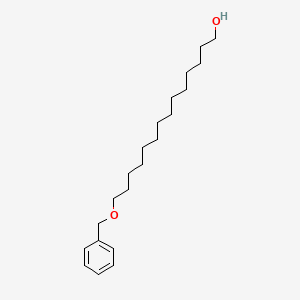
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

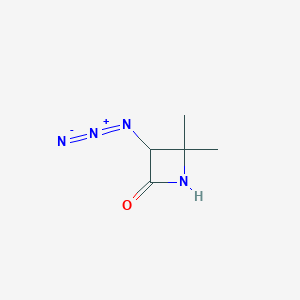
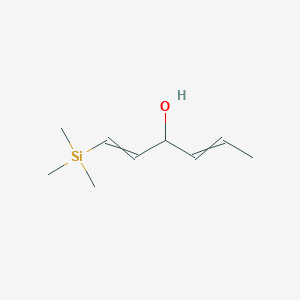
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
